1-Propyl-1,2-dihydropyridine
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Overview
Description
1-Propyl-1,2-dihydropyridine is a heterocyclic compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. The 1,2-dihydropyridine scaffold has been explored for its potential in synthesizing various alkaloids and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis . Another method includes the radical deoxygenation process on 3-azatricyclo[2.2.1.02,6]heptan-5-ols using tributyltin hydride .
Industrial Production Methods: Industrial production of 1,2-dihydropyridines often involves multicomponent reactions (MCRs) due to their efficiency and high yield. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
1-Propyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include pyridine, piperidine, and other substituted derivatives .
Scientific Research Applications
1-Propyl-1,2-dihydropyridine has diverse applications in scientific research:
Mechanism of Action
1-Propyl-1,2-dihydropyridine exerts its effects by interacting with molecular targets such as voltage-gated L-type calcium channels. By blocking these channels, it reduces calcium ion influx into cells, leading to vasodilation and decreased blood pressure . This mechanism is similar to other dihydropyridines used as calcium channel blockers .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its role in synthesizing drugs like nifedipine and amlodipine.
Pyridine: A six-membered nitrogen heterocycle with significant biological activity.
Piperidine: A saturated six-membered nitrogen heterocycle used in various pharmaceuticals.
Uniqueness: 1-Propyl-1,2-dihydropyridine is unique due to its specific structural configuration, which allows it to participate in distinct chemical reactions and exhibit unique biological activities compared to its analogs .
Properties
CAS No. |
920008-19-1 |
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Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-propyl-2H-pyridine |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
BFEHJRCAUOMQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC=CC=C1 |
Origin of Product |
United States |
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